Dinordrin

Descripción

Propiedades

Número CAS |

64675-08-7 |

|---|---|

Fórmula molecular |

C27H36O4 |

Peso molecular |

424.6 g/mol |

Nombre IUPAC |

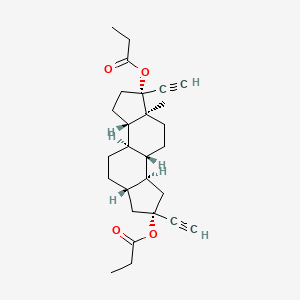

[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |

InChI |

InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26+,27-/m0/s1 |

Clave InChI |

JJKGZDJEKZMGTD-QVNHYCNFSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dinordrin |

Origen del producto |

United States |

Foundational & Exploratory

Dinordrin: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Dinordrin, also known as this compound I, is a synthetic, non-naturally occurring steroid characterized by its potent luteolytic and antifertility properties. This document provides a comprehensive analysis of its mechanism of action based on available scientific literature. This compound's primary pharmacological effects are centered on the disruption of the corpus luteum and the subsequent reduction in plasma estrogen and progesterone levels. Evidence suggests that its antifertility effects are linked to its significant estrogenic activity. Due to the limited availability of recent research, this guide synthesizes foundational data and proposes mechanisms based on established principles of steroid hormone action.

Introduction

This compound is a synthetic steroid that emerged from research into novel contraceptive agents. Its chemical structure, C₂₇H₃₆O₄, distinguishes it from endogenous hormones, while its biological activity places it in the category of hormonal modulators. The principal and most well-documented effect of this compound is its luteolytic action, the process of corpus luteum degradation, which is a critical event in the regulation of the female reproductive cycle.[1] This action is coupled with a marked decrease in the circulating levels of key steroid hormones, estrogen and progesterone, which are essential for the maintenance of pregnancy.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in recent literature. However, based on its described effects, a multi-faceted mechanism can be inferred, primarily involving interference with steroid hormone signaling.

Luteolytic Effect

This compound induces luteolysis, leading to the cessation of progesterone production by the corpus luteum.[1] This effect is likely mediated through the modulation of signaling pathways that regulate the lifespan of luteal cells. The reduction in progesterone is a key factor in its antifertility properties, as progesterone is essential for the maintenance of the endometrium and the continuation of pregnancy.

Hormonal Depression

A direct consequence of this compound-induced luteolysis is a significant depression of both plasma estrogen and progesterone levels.[1] This hormonal shift disrupts the normal endocrine signaling required for the reproductive cycle and pregnancy.

Estrogenic Activity

The antifertility effects of this compound have been shown to be proportional to its uterotrophic activity in animal models, indicating that it possesses estrogenic properties.[2] This suggests that this compound may act as an agonist at estrogen receptors, leading to downstream effects that are incompatible with implantation and pregnancy. The binding affinity and activation of specific estrogen receptor subtypes (ERα and ERβ) by this compound remain to be quantitatively characterized.

Quantitative Data

The available literature provides limited quantitative data on the potency of this compound. The primary source is a comparative study in a rat uterotrophic activity bioassay.

| Compound | Relative Potency (vs. Anordrin) | Reference |

| This compound I | 20x | |

| Anordrin | 1x | |

| This compound II | < 1x (considerably less potent than this compound I) |

Signaling Pathways

Based on its estrogenic and luteolytic effects, the following signaling pathways are proposed to be modulated by this compound. It is important to note that these are inferred pathways and require experimental validation.

Caption: Proposed signaling pathway for this compound's action.

Experimental Protocols

Detailed experimental protocols for the bioassays of this compound are not fully available in recent literature. However, based on the description in the foundational 1979 study by Crabbé et al., a standard uterotrophic assay protocol can be outlined.

Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

-

This compound I

-

Vehicle (e.g., sesame oil)

-

Immature female rats (e.g., Sprague-Dawley, 21-23 days old)

-

Analytical balance

-

Animal gavage needles

Methodology:

-

Animal Preparation: Immature female rats are acclimatized for a minimum of 3 days.

-

Dosing:

-

Animals are divided into a control group (vehicle only) and multiple experimental groups receiving different doses of this compound.

-

This compound is dissolved in the vehicle to the desired concentrations.

-

The compound is administered orally (gavage) or via subcutaneous injection once daily for three consecutive days.

-

-

Necropsy: On the fourth day (24 hours after the last dose), the animals are euthanized.

-

Uterine Weight Measurement: The uteri are carefully dissected, freed from surrounding adipose tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

-

Data Analysis: The mean uterine weight for each treatment group is compared to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Caption: Experimental workflow for the rat uterotrophic assay.

Conclusion

This compound is a potent synthetic steroid with significant luteolytic and antifertility effects, which appear to be driven by its estrogenic activity. While the foundational research provides a solid basis for understanding its pharmacological profile, further studies are required to elucidate its precise molecular interactions, receptor binding kinetics, and the specific signaling cascades it modulates. Such research would be invaluable for the potential development of new hormonal therapies or contraceptive agents.

References

An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (as a proxy for Dinordrin) in vivo

Disclaimer: The compound "Dinordrin" was not found in publicly available scientific literature. This guide has been developed using Dinoprost (a naturally occurring Prostaglandin F2α) as a representative and well-documented luteolytic agent. The data and protocols presented herein are based on studies involving Dinoprost and its analogs and are intended to serve as a comprehensive example for a potent luteolytic compound.

This document provides a detailed overview of the in vivo luteolytic effects of Dinoprost, a potent prostaglandin F (PGF) receptor agonist.[1] It is intended for researchers, scientists, and drug development professionals working on reproductive physiology and therapeutics. The guide covers the mechanism of action, quantitative physiological changes, detailed experimental protocols, and the core signaling pathways involved in Dinoprost-induced luteolysis.

Core Mechanism of Luteolysis

Dinoprost, the tromethamine salt of naturally occurring PGF2α, induces luteolysis, which is the structural and functional regression of the corpus luteum (CL).[2] This process is critical for the regulation of the estrous cycle in many non-primate mammals.[3] The primary mechanism involves binding to specific PGF2α receptors (FP receptors), which are G-protein-coupled receptors located on the surface of luteal cells.[1][4]

The binding of Dinoprost to its receptor initiates a cascade of intracellular events, including:

-

Inhibition of Progesterone Synthesis (Functional Luteolysis): A rapid decrease in progesterone production is one of the earliest events. This is achieved by downregulating key steroidogenic enzymes.

-

Vasoconstriction and Reduced Blood Flow: Dinoprost initially causes a transient increase in luteal blood flow, followed by a significant and sustained reduction. This ischemic environment contributes to cellular stress and death.

-

Induction of Apoptosis (Structural Luteolysis): The signaling cascade ultimately activates programmed cell death pathways, leading to the physical regression of the CL tissue. This involves the activation of caspases, which dismantle the cellular structure.

-

Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, which contributes to apoptosis and autophagy, further promoting CL regression.

Quantitative Data on Luteolytic Effects

The administration of Dinoprost results in measurable changes in hormonal profiles and physiological parameters. The following tables summarize quantitative data from various in vivo studies.

Table 1: Effect of Dinoprost on Serum Progesterone Concentrations

| Species | Dosage | Time Post-Treatment | Progesterone (P4) Change | Reference |

| Dairy Heifers | 25 mg Dinoprost | 24 hours | P4 ≤1 ng/mL in 62.5% of subjects | |

| Dairy Heifers | 25 mg Dinoprost | 48 hours | P4 ≤1 ng/mL in 100% of subjects | |

| Dairy Cows | 25 mg Dinoprost | 56 hours | P4 <0.5 ng/mL (complete luteolysis) | |

| Buffalo Cows | Luteolytic Dose | 1 hour | Significant decrease from baseline | |

| Donkeys | 5 mg Dinoprost (i.m.) | 0.5 hours | Initial decrease observed | |

| Donkeys | 5 mg Dinoprost (i.m.) | 48 hours | Gradual decrease continued | |

| Bovine (Day 11 CL) | Luteolytic Dose | 24 hours | Decrease from 5.0 ng/mL to 0.6 ng/mL |

Table 2: Hemodynamic and Structural Changes in the Corpus Luteum Following Dinoprost Administration

| Species | Dosage | Parameter | Time Post-Treatment | Observation | Reference |

| Donkeys | 5 mg Dinoprost (i.m.) | Luteal Blood Flow | 3 hours | Peaked at +49% increase | |

| Donkeys | 5 mg Dinoprost (i.m.) | Luteal Blood Flow | 8 hours | Reduced by 50% | |

| Ewes | 12.5 mg Dinoprost (i.m.) | Blood Velocity | 0.5 hours | Significant increase | |

| Ewes | 12.5 mg Dinoprost (i.m.) | CL Diameter | 24-96 hours | Gradual and slow decrease | |

| Dairy Heifers | 25 mg Dinoprost | Interval to Luteolysis | - | Average of 32.6 hours (single dose) |

Detailed Experimental Protocols

Protocol 1: In Vivo Model for Induction and Assessment of Luteolysis in Ruminants (Bovine/Ovine)

This protocol describes a standard methodology for evaluating the luteolytic efficacy of a test compound like Dinoprost.

-

Animal Selection and Synchronization:

-

Select healthy, non-lactating, cyclic ewes or heifers.

-

Synchronize the estrous cycle of the animals. A common method is to administer two injections of PGF2α (e.g., 25 mg Dinoprost for cattle) 11-14 days apart. This ensures the animals have a mature CL of a known age.

-

-

Treatment Administration:

-

On a specific day of the cycle (e.g., Day 10 or 11, mid-luteal phase), confirm the presence of a mature CL via transrectal ultrasonography.

-

Administer the test compound. For Dinoprost, a standard intramuscular (i.m.) dose is 25 mg for cattle or 12.5 mg for ewes. A control group should receive a saline injection.

-

-

Data and Sample Collection:

-

Blood Sampling: Collect blood samples via jugular venipuncture at specific time points: before treatment (0h) and then at frequent intervals post-treatment (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours).

-

Ultrasonography: Perform B-mode and color Doppler ultrasonography at the same time points as blood sampling.

-

Measure the diameter and volume of the CL.

-

Assess luteal blood flow by measuring the area of color signal within the CL.

-

-

-

Analysis:

-

Hormone Assay: Centrifuge blood samples to separate plasma/serum and store at -20°C until analysis. Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Statistical Analysis: Analyze changes in progesterone concentration, CL size, and blood flow over time using appropriate statistical models (e.g., repeated measures ANOVA). Luteolysis is typically defined as a decline in progesterone to below a threshold (e.g., <1 ng/mL).

-

Signaling Pathways and Experimental Workflows

Diagram 1: PGF2α-Induced Luteolytic Signaling Pathway

This diagram illustrates the primary intracellular signaling cascade initiated by Dinoprost binding to the FP receptor on a luteal cell.

Caption: PGF2α signaling cascade in a luteal cell.

Diagram 2: Experimental Workflow for In Vivo Luteolysis Study

This diagram outlines the logical flow of an in vivo experiment designed to test a luteolytic agent.

Caption: Standard workflow for an in vivo luteolysis experiment.

References

Dinordrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Dinordrin, a potent implantation inhibitor and hormone, is a synthetic steroid with a complex molecular architecture.[1] Its chemical identity is well-established through various identifiers and a range of physicochemical properties have been reported.

Chemical Identifiers of this compound [1][2]

| Identifier | Value |

| IUPAC Name | [(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |

| CAS Number | 64675-08-7 |

| Molecular Formula | C27H36O4 |

| SMILES String | CCC(O[C@@]1(C[C@H]2--INVALID-LINK--(C#C)OC(CC)=O)C">C@@HC1)C#C)=O |

A closely related compound, "this compound I (free alcohol)," has also been identified.[3]

Chemical Identifiers of this compound I (free alcohol) [3]

| Identifier | Value |

| IUPAC Name | (6R,8aS)-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]indene-2,6-diol |

| CAS Number | 64675-09-8 |

| Molecular Formula | C21H28O2 |

| SMILES String | CC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4C3CC(C4)(C#C)O |

The following table summarizes the key physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 424.57 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is characterized as a steroid with a pronounced luteolytic effect, leading to a significant decrease in plasma estrogen and progesterone levels. This activity underlies its function as an implantation inhibitor. The precise molecular mechanisms and signaling pathways modulated by this compound have not been fully elucidated in publicly available literature. However, based on its known biological outcomes and the established understanding of luteolysis, a hypothetical mechanism of action can be proposed.

The process of luteolysis, the regression of the corpus luteum, is primarily initiated by prostaglandin F2α (PGF2α). PGF2α, released from the uterus, binds to its receptor on luteal cells, triggering a signaling cascade that inhibits progesterone synthesis and induces apoptosis. This process is also regulated by gonadotropins, such as luteinizing hormone (LH), which are essential for maintaining the corpus luteum and progesterone production.

It is plausible that this compound, as a synthetic steroid, interferes with these hormonal signaling pathways. It may act as an antagonist at the progesterone and/or estrogen receptors in the hypothalamus and pituitary, disrupting the normal feedback loops that control gonadotropin release. Reduced gonadotropin support would render the corpus luteum more susceptible to the luteolytic actions of PGF2α. Alternatively, this compound could directly modulate the PGF2α signaling pathway within the corpus luteum, amplifying its apoptotic effects.

Proposed Signaling Pathway for this compound's Luteolytic Effect

The following diagram illustrates a hypothetical signaling pathway for this compound's action, integrating the known players in luteolysis.

Experimental Protocols

The seminal work by Crabbé and colleagues in 1979 described the synthesis and bioassay of this compound. While the full text containing detailed experimental procedures is not widely accessible, this section provides generalized protocols for the key experiments mentioned in the publication's abstract: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.

Generalized Protocol: Rat Uterotrophic Bioassay

This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.

Objective: To determine the estrogenic activity of a test compound.

Materials:

-

Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old).

-

Test compound (this compound).

-

Vehicle (e.g., corn oil, sesame oil).

-

Positive control (e.g., 17α-ethinylestradiol).

-

Analytical balance.

-

Gavage needles or syringes for subcutaneous injection.

Procedure:

-

Animal Acclimation: Acclimate immature female rats to laboratory conditions for at least 5 days.

-

Group Assignment: Randomly assign animals to control and treatment groups (n ≥ 6 per group).

-

Dosing: Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.

-

Observation: Monitor animals daily for clinical signs of toxicity.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a blotted weight.

-

Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.

Generalized Protocol: Postovulatory Contraceptive Effectiveness Assay in Baboons

This assay evaluates the ability of a compound to prevent pregnancy when administered shortly after ovulation.

Objective: To assess the postovulatory antifertility effect of a test compound.

Materials:

-

Adult, cycling female baboons with a documented history of regular menstrual cycles.

-

Male baboons of proven fertility.

-

Test compound (this compound).

-

Vehicle.

-

Hormone assay kits (for estrogen and progesterone).

-

Ultrasound equipment for monitoring follicular development and ovulation.

Procedure:

-

Cycle Monitoring: Monitor the menstrual cycles of female baboons to determine the timing of ovulation. This can be done through observation of perineal swelling and/or measurement of serum hormone levels (estrogen surge).

-

Mating: House the female with a fertile male during the periovulatory period.

-

Treatment: Following confirmed ovulation, administer the test compound or vehicle for a specified duration (e.g., two doses daily for 4 days).

-

Pregnancy Diagnosis: Monitor for pregnancy, typically by measuring serum chorionic gonadotropin (CG) levels and/or performing ultrasound examinations.

-

Hormone Level Monitoring: Collect blood samples throughout the treatment and post-treatment period to measure plasma estrogen and progesterone concentrations.

-

Data Analysis: Compare the pregnancy rates between the treated and control groups. A significant reduction in pregnancy rate in the treated group indicates contraceptive effectiveness. Analyze hormone profiles to assess the luteolytic effect.

Conclusion

This compound is a synthetic steroid with significant potential as a luteolytic agent. Its well-defined chemical structure and properties provide a solid foundation for further research. While the precise molecular mechanisms of its action require more detailed investigation, the proposed signaling pathway involving the modulation of gonadotropin and PGF2α signaling offers a rational framework for future studies. The generalized experimental protocols provided herein can serve as a guide for researchers seeking to replicate or build upon the initial findings. Further exploration of this compound's interaction with steroid hormone receptors and its downstream effects on luteal cell function will be crucial for a complete understanding of its biological activity and for the potential development of novel reproductive health therapeutics.

References

Dinordrin (CAS No. 64675-08-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin (CAS No. 64675-08-7) is a synthetic, non-steroidal compound that has demonstrated significant potential as a post-coital antifertility agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. The information presented is intended to support further research and development of this compound and related molecules. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound, also known as this compound I, is a steroid derivative with the molecular formula C27H36O4 and a molecular weight of 424.57 g/mol .[1][2]

| Property | Value | Reference |

| CAS Number | 64675-08-7 | [1][2] |

| Molecular Formula | C27H36O4 | [1] |

| Molecular Weight | 424.57 g/mol | |

| Synonyms | This compound I, this compound I dipropanoate |

Pharmacological Profile

This compound is characterized by its potent luteolytic and implantation-inhibiting properties. It exerts its effects by influencing hormonal balance, specifically by causing a depression of both plasma estrogen and progesterone levels.

Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated in the available literature. However, based on its structural similarity to other A-nor steroids and its observed biological activities, a proposed mechanism involves interaction with estrogen receptors. This compound is believed to act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner. This dual activity is thought to disrupt the hormonal signaling required for corpus luteum maintenance and successful embryo implantation.

The luteolytic effect, leading to a decrease in progesterone, is a key aspect of its antifertility action. This is likely initiated by its influence on the hypothalamic-pituitary-ovarian axis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on the endometrium, leading to the inhibition of implantation.

References

Dinordrin Steroid: A Technical Guide to its Discovery and Early-Stage Research

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological evaluation of the synthetic steroid Dinordrin. Primarily drawing from seminal research published in the late 1970s, this document details the chemical synthesis of this compound I and its isomers, summarizes its potent bioactivity, and outlines the experimental protocols employed in its early-stage assessment. The guide is intended for researchers, scientists, and professionals in drug development with an interest in the history and foundational science of synthetic steroids.

Introduction

This compound is a synthetic A-nor-steroid that emerged from research focused on developing novel contraceptive agents.[1] It is structurally related to Anordrin, another synthetic steroid with known antifertility effects.[1] The key structural distinction of this compound lies in its A-nor-5α-estrane skeleton, compared to the A-nor-5α-androstane skeleton of Anordrin.[1] This guide will focus on this compound I, the more potent of the synthesized isomers, and will cover its chemical synthesis, biological activities, and the methodologies used in its initial characterization.

Discovery and History

The discovery and initial investigation of this compound were detailed in a 1979 publication by P. Crabbé and colleagues.[1] This research was part of a broader effort to synthesize and evaluate novel steroids with potential applications in fertility control. The synthesis of this compound I and its epimer, this compound II, was a strategic modification of the known antifertility agent Anordrin, with the goal of exploring the structure-activity relationship and potentially enhancing biological potency.[1]

Chemical Synthesis

The chemical synthesis of this compound I (2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate) was achieved from 17β-hydroxy-A-nor-5α-estran-2-one. The synthesis of the related compound, Anordrin, involved a similar pathway starting from the corresponding A-nor-5α-androstane derivative.

A key step in the synthesis of A-nor-steroid analogues involves the preparation of a bicyclic trioxoester which contains the core carbon skeleton of the steroid. This is achieved through a reaction between a sulphone and a methyl-3,6-dioxoheptanoate ethylene 6-acetate in the presence of a strong base like potassium hydride. Subsequent cyclization reactions then form the characteristic ring structure of the steroid.

Biological Activity

Initial bioassays revealed that this compound I possesses significant biological activity, most notably as a potent uterotrophic and antifertility agent.

Uterotrophic Activity

In a rat uterotrophic activity bioassay, this compound I was found to be approximately 20 times more potent than Anordrin. This assay measures the increase in uterine weight in immature or ovariectomized female rats, which is a classic indicator of estrogenic activity.

Antifertility and Postovulatory Contraceptive Effectiveness

The single-dose oral antifertility effect of this compound I in rats was observed to be generally parallel to its uterotrophic activity. Furthermore, its immediate postovulatory contraceptive effectiveness was evaluated in adult cycling female baboons. When administered as two daily doses for four days, this compound I demonstrated notable antifertility activity.

Luteolytic Effect

A significant finding from the initial studies was the definite luteolytic effect of this compound I. This was evidenced by a depression of both plasma estrogen and progesterone levels in baboons treated with the steroid. Luteolysis, the regression of the corpus luteum, is a critical process in the reproductive cycle and a target for many contraceptive agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial bioassays of this compound I. It is important to note that detailed dose-response data and statistical parameters such as ED50 values were not extensively reported in the foundational literature.

| Table 1: Comparative Uterotrophic Potency | |

| Compound | Relative Potency |

| This compound I | ~20x Anordrin |

| Anordrin | Reference |

| Table 2: Observed Biological Effects of this compound I | |

| Biological Effect | Observation |

| Antifertility in Rats | Paralleled uterotrophic activity (single oral dose) |

| Postovulatory Contraception in Baboons | Effective (two daily doses for 4 days) |

| Luteolytic Effect in Baboons | Depression of plasma estrogen and progesterone levels |

Experimental Protocols

Detailed experimental protocols from the original 1979 study are not available in modern searchable databases. However, based on the descriptions provided in the publication and general knowledge of these standard bioassays, the following methodologies can be inferred.

Rat Uterotrophic Activity Bioassay

This assay is designed to assess the estrogenic activity of a compound by measuring the increase in uterine weight.

-

Animal Model: Immature female rats (typically 21-25 days old).

-

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound (this compound I or Anordrin) and a reference estrogen (e.g., ethinylestradiol) are administered orally or subcutaneously for three consecutive days. The control group receives the vehicle only.

-

On the fourth day, the animals are euthanized.

-

The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

-

The mean uterine weights of the treatment groups are compared to the control group to determine the uterotrophic effect.

-

Single-Dose Oral Antifertility Study in Rats

This study evaluates the ability of a compound to prevent pregnancy after a single oral dose.

-

Animal Model: Adult female rats with regular estrous cycles.

-

Procedure:

-

Female rats are paired with fertile male rats. The presence of sperm in the vaginal smear on the following morning confirms mating (Day 1 of pregnancy).

-

A single oral dose of the test compound is administered on a specific day of early pregnancy (e.g., Day 1, 2, or 3).

-

A control group receives the vehicle only.

-

The animals are monitored for the duration of a normal gestation period.

-

The number of pregnant rats and the number of viable fetuses in the treated groups are compared to the control group to determine the antifertility effect.

-

Postovulatory Contraceptive Effectiveness in Baboons

This study assesses the efficacy of a compound in preventing pregnancy when administered after ovulation.

-

Animal Model: Adult, regularly cycling female baboons.

-

Procedure:

-

The menstrual cycles of the female baboons are monitored to determine the time of ovulation.

-

Mating with fertile males is allowed around the time of ovulation.

-

The test compound is administered for a specified period immediately following ovulation (e.g., two doses daily for four days).

-

Blood samples are collected to monitor hormone levels (estrogen and progesterone).

-

Pregnancy is determined by monitoring for menstruation and/or by measuring chorionic gonadotropin levels.

-

The pregnancy rate in the treated group is compared to the expected pregnancy rate in a control or historical control group.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathway and molecular mechanism of action for this compound have not been extensively elucidated in the available literature. Its luteolytic effect, characterized by the suppression of estrogen and progesterone, suggests an interference with the hypothalamic-pituitary-gonadal (HPG) axis.

The general mechanism of luteolysis involves the action of prostaglandin F2α (PGF2α) on the corpus luteum, leading to a decrease in progesterone production. It is plausible that this compound may directly or indirectly influence the synthesis or signaling of PGF2α, or it may act on the pituitary gland to alter the secretion of luteinizing hormone (LH), which is essential for maintaining the corpus luteum.

Below is a generalized diagram illustrating a potential, though unconfirmed, mechanism for this compound's luteolytic action based on its observed effects and the known physiology of the reproductive cycle.

References

An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (PGF2α) on the Corpus Luteum

Disclaimer: The term "Dinordrin" did not yield specific results in scientific literature. This guide assumes the query refers to Dinoprost , a commercially available form of Prostaglandin F2α (PGF2α), a potent luteolytic agent.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the return to cyclical ovarian activity. In many species, this process is initiated by Prostaglandin F2α (PGF2α), released from the uterus.[2][3] Dinoprost, the pharmaceutical form of PGF2α, is widely used in veterinary and human medicine to induce luteolysis and synchronize estrous cycles. This technical guide provides a comprehensive overview of the effects of Dinoprost on the corpus luteum, focusing on its mechanism of action, quantitative effects, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Dinoprost exerts its luteolytic effect through a multi-faceted mechanism involving both functional and structural regression of the corpus luteum.

-

Functional Luteolysis: This is characterized by a rapid decrease in progesterone synthesis and secretion.[4] Dinoprost binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells.[3] This binding initiates a signaling cascade that inhibits steroidogenesis. One of the key early events is the uncoupling of the stimulatory G-protein (Ns) from the LH receptor-adenylate cyclase complex, leading to a reduction in cAMP production and subsequently decreased progesterone synthesis.

-

Structural Luteolysis: Following the decline in progesterone, structural regression of the CL occurs, which involves apoptosis, or programmed cell death, of the luteal cells. Dinoprost has been shown to induce apoptosis in luteal cells, leading to the eventual degradation of the CL into a corpus albicans. This process also involves an inflammatory response and changes in blood flow within the CL.

Quantitative Effects of Dinoprost on Corpus Luteum Function

The administration of Dinoprost leads to measurable changes in hormone levels and physiological parameters. The following table summarizes quantitative data from various studies.

| Species | Dosage and Administration | Parameter | Effect | Time Point | Citation |

| Human | 3 mg, intraluteal injection | Serum Progesterone | >30% immediate decrease | - | |

| Human | 3 mg, intraluteal injection | Luteal Phase Length | Shortened by 2-5 days | - | |

| Cow | 25 mg, intramuscular | Plasma Progesterone | Decrease from ~5.1 ng/mL to ~1.4 ng/mL | 24 hours post-injection | |

| Microminipig | 1.5 mg, intravulval (3 doses, 24h apart) | Plasma Progesterone | Significant decrease compared to control | Day 2.5 to 6.5 post-first injection | |

| Ewe | 200 µg, intraovarian | Serum Progesterone | Sharp reduction | Day 1 post-injection | |

| Goat | 1 µM, in vitro | Luteal Cell Apoptosis | Increase from ~4.8% to ~15.6% | 24 hours post-treatment |

Detailed Experimental Protocols

1. In Vivo Study of Local Luteolytic Effect in Humans

-

Objective: To evaluate the direct effects of PGF2α on the human corpus luteum.

-

Subjects: Twenty women with regular menstrual cycles undergoing laparoscopy for tubal sterilization.

-

Methodology:

-

A single injection of 3 mg Dinoprost (PGF2α) was administered directly into the corpus luteum through the abdominal wall under laparoscopic guidance.

-

Control subjects received an injection of the vehicle into the CL or PGF2α into the contralateral ovary.

-

Blood samples were collected before and after the injection to measure serum progesterone and luteinizing hormone (LH) levels.

-

Progesterone was analyzed using fluoroimmunoassay, and LH was analyzed using an enzyme-immunoassay.

-

The length of the subsequent luteal phase was recorded.

-

2. In Vitro Study of PGF2α-induced Apoptosis in Goat Luteal Cells

-

Objective: To investigate the role of endoplasmic reticulum stress and autophagy in PGF2α-induced luteal cell apoptosis.

-

Methodology:

-

Corpora lutea were collected from goats in the mid-luteal phase of the estrous cycle.

-

Luteal cells were isolated by enzymatic digestion with collagenase.

-

The isolated luteal cells were cultured in vitro.

-

Cultured cells were treated with 1 µM PGF2α for 24 hours.

-

Apoptosis was assessed using Annexin V-FITC/PI double staining followed by flow cytometry analysis.

-

Protein expression of markers for ER stress and autophagy were analyzed by Western blotting.

-

Signaling Pathways and Visualizations

The luteolytic action of Dinoprost is mediated by a complex signaling network. The following diagrams illustrate key pathways and experimental workflows.

Conclusion

Dinoprost (PGF2α) is a powerful luteolytic agent that induces both functional and structural regression of the corpus luteum. Its mechanism of action is complex, involving the activation of the PLC-PKC signaling pathway, which leads to a rapid decline in progesterone production and subsequent apoptosis of luteal cells. The quantitative effects of Dinoprost are well-documented across various species, making it a reliable tool for the manipulation of the estrous cycle in both clinical and research settings. The experimental protocols described herein provide a framework for further investigation into the nuanced roles of prostaglandins in reproductive physiology.

References

- 1. Local luteolytic effect of prostaglandin F2 alpha in the human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]

In Vitro Biological Activity of Dinordrin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin, a synthetic steroid, has been identified as a compound with significant biological activity, primarily characterized by its potent luteolytic effects. This document provides a technical guide to the in vitro studies of this compound's biological activity, based on available scientific literature. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding of its mechanism of action, supported by experimental data and methodologies. Due to the limited public availability of full-text seminal studies, this guide synthesizes information from abstracts and related research to present a comprehensive, albeit constrained, overview. The core focus is on this compound's impact on hormonal regulation, particularly its influence on estrogen and progesterone levels and its uterotrophic activity.

Introduction

This compound (also referred to as this compound I) is a synthetic A-nor-5α-estrane derivative.[1] Early research into its biological properties revealed its potential as a contraceptive agent due to its marked luteolytic effects, which involve the depression of both plasma estrogen and progesterone levels.[1][2] Understanding the in vitro mechanisms that drive these effects is crucial for its potential therapeutic development. This guide summarizes the key findings from in vitro bioassays and outlines the probable experimental protocols used to ascertain this compound's biological activity.

Quantitative Data Summary

The primary quantitative data available from published abstracts pertains to the relative potency of this compound in a rat uterotrophic activity bioassay. This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight.

Table 1: Comparative Uterotrophic Potency of this compound I

| Compound | Relative Potency vs. Anordrin | Reference Compound |

| This compound I | 20 times more potent | Anordrin |

| Anordrin | Baseline | Ethynylestradiol |

| This compound II | Considerably less potent than this compound I | Ethynylestradiol |

Data extracted from the abstract of Crabbé P, et al. Steroids. 1979 Jan;33(1):85-96.[1]

It is important to note that detailed quantitative data such as IC50, Ki, or EC50 values from receptor binding or enzyme inhibition assays for this compound are not available in the public domain abstracts reviewed.

Experimental Protocols

While specific, detailed protocols for this compound are not fully accessible, this section outlines the standard methodologies for the key experiments cited in the literature. These protocols are based on established practices in endocrine research.

Rat Uterotrophic Activity Bioassay

This in vivo assay, which has in vitro relevance for assessing hormonal activity, is used to determine the estrogenic or anti-estrogenic properties of a substance.

Objective: To measure the ability of this compound to stimulate uterine growth in immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature female rats (e.g., 21-23 days old) or ovariectomized adult rats are used. Ovariectomy removes the endogenous source of estrogens.

-

Dosing: Animals are administered this compound, a positive control (e.g., ethynylestradiol), and a vehicle control over a set period (typically 3-7 days). Administration can be via oral gavage or subcutaneous injection.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, blotted to remove excess fluid, and weighed.

-

Data Analysis: The uterine weights of the treatment groups are compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity. The relative potency is calculated by comparing the dose-response curves of this compound to a reference standard.

Hormone Level Measurement in Plasma (Implied In Vitro Relevance)

Though conducted in vivo in baboons, the measurement of plasma estrogen and progesterone levels indicates a direct or indirect effect on steroidogenesis or metabolism, which can be investigated using in vitro systems.[1]

Objective: To determine the effect of this compound on circulating levels of estrogen and progesterone.

In Vitro Correlate - Steroidogenesis Assay using Ovarian Cells:

-

Cell Culture: Primary ovarian cells (e.g., granulosa cells or theca cells) or appropriate cell lines (e.g., KGN) are cultured.

-

Treatment: Cells are treated with various concentrations of this compound in the presence or absence of stimulating agents like Follicle-Stimulating Hormone (FSH) or Luteinizing Hormone (LH).

-

Sample Collection: At specified time points, the cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of estradiol and progesterone in the supernatant are measured using specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

-

Data Analysis: The hormone levels in the this compound-treated groups are compared to the control groups to determine if the compound inhibits or stimulates steroid hormone production.

Signaling Pathways and Experimental Workflows

The luteolytic effect of this compound, characterized by a decrease in estrogen and progesterone, suggests an interaction with the hormonal signaling pathways that regulate ovarian function.

Proposed Signaling Pathway of this compound's Luteolytic Action

The diagram below illustrates a hypothetical signaling pathway for this compound's action. It is proposed that this compound may act at the level of the ovary to inhibit key enzymes in the steroidogenesis pathway or interfere with gonadotropin receptor signaling, leading to reduced production of estrogen and progesterone and ultimately, luteolysis.

Caption: Proposed mechanism of this compound leading to luteolysis.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a logical workflow for the in vitro characterization of a compound like this compound.

Caption: A typical workflow for characterizing this compound's bioactivity.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent steroid with significant luteolytic and uterotrophic activity. Its mechanism appears to be centered on the suppression of estrogen and progesterone levels. However, a detailed in vitro characterization is necessary to fully elucidate its molecular targets and signaling pathways. Future research should focus on:

-

Receptor Binding Studies: To determine if this compound directly interacts with estrogen, progesterone, or other nuclear receptors.

-

Enzyme Inhibition Assays: To investigate whether this compound inhibits key enzymes in the steroidogenic pathway, such as aromatase or 3β-hydroxysteroid dehydrogenase.

-

Transcriptional Assays: To assess the effect of this compound on the expression of genes involved in ovarian function and steroidogenesis.

A comprehensive understanding of this compound's in vitro biological activity will be instrumental in guiding any further development of this compound for therapeutic applications. The lack of publicly available, detailed studies underscores the need for renewed investigation into this potentially valuable molecule.

References

Methodological & Application

Total Synthesis of Optically Active Dinordrin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of optically active Dinordrin, a synthetic steroid with significant biological activity. The information is compiled from seminal publications in the field and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, specifically this compound I, is a potent synthetic steroid known for its luteolytic effects, causing a decrease in both plasma estrogen and progesterone levels.[1] Its unique A-nor steroid scaffold and diethynyl functionalities at the C2 and C17 positions contribute to its biological activity, making it a molecule of interest for drug development, particularly in the area of reproductive health. The total synthesis of optically active this compound presents a significant challenge in stereocontrolled synthesis and serves as an excellent case study for the construction of complex steroidal frameworks.

Two primary approaches to the synthesis of this compound have been reported in the literature: a semi-synthesis from a steroid precursor and a more foundational total synthesis from simpler starting materials. This document will detail the key aspects of both methodologies.

Synthetic Strategies

The synthesis of optically active this compound has been approached from two main strategic directions:

-

Semi-synthesis from a Steroid Precursor: This approach leverages the existing stereochemistry of a readily available steroid to simplify the synthesis. The key publication by Crabbé et al. (1979) details the preparation of this compound I from 17β-hydroxy-A-nor-5α-estran-2-one. This method focuses on the introduction of the diethynyl groups and the modification of the A-ring.

-

Total Synthesis: A complete synthesis from non-steroidal starting materials provides a more flexible route that is not dependent on the availability of specific steroid precursors. A publication by Crabbé, Bieber, and Nassim (1980) outlines a short and flexible total synthesis of this compound, constructing the A,B-trans-A-norsteroid skeleton from the ground up.

Key Experimental Protocols

While the full experimental details from the original publications are not provided here, this section outlines the key transformations involved in the synthesis of this compound.

Semi-synthesis from 17β-hydroxy-A-nor-5α-estran-2-one

The synthesis of this compound I from this precursor involves the following key steps:

-

Protection of the 17-hydroxyl group: The secondary alcohol at C17 is typically protected to prevent its reaction in subsequent steps.

-

Ethynylation at C2 and C17: Introduction of the two ethynyl groups is a critical step. This is generally achieved through the addition of an acetylene equivalent, such as lithium acetylide, to the ketone at C2 and the deprotected ketone at C17. The stereochemical control of the addition to the C2 ketone is a crucial aspect of this step to yield the desired 2β-hydroxy-2α-ethynyl configuration.

-

Acylation of the hydroxyl groups: The final step involves the acylation of the newly formed hydroxyl groups at C2 and C17 to yield the dipropionate ester of this compound.

Total Synthesis of this compound

The total synthesis approach builds the A-norsteroid core from simpler starting materials. A plausible retrosynthetic analysis based on published reports would involve the following key disconnections:

References

Application Notes and Protocols for Dinordrin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinordrin is a synthetic steroid known for its potent luteolytic and implantation-inhibiting effects. It functions by suppressing plasma estrogen and progesterone levels, making it a valuable tool in reproductive biology and contraceptive research.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Physicochemical Properties and Solubility Data

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₄ | [1][3] |

| Molecular Weight | 424.57 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Recommended Solvents | DMSO, Ethanol, DMF | N/A |

| Storage (Powder) | -20°C for up to 3 years | N/A |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | N/A |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

Sterile, amber glass vials or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.

-

Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. Perform all weighing and initial dissolution steps in a chemical fume hood.

-

Weighing this compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh out 4.25 mg of this compound powder into the vial.

-

Initial Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

-

Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the concentrated DMSO stock solution into the final cell culture medium. High concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v).

Example: Preparation of a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM.

-

Further dilute the 100 µM intermediate stock 1:10 in the final volume of cell culture medium to achieve the desired 10 µM working concentration. This ensures the final DMSO concentration remains low.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, this compound leads to a subsequent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This decrease in gonadotropin levels results in diminished ovarian steroidogenesis, leading to lower plasma concentrations of estrogen and progesterone. The luteolytic effect and inhibition of implantation are direct consequences of this hormonal suppression.

Caption: this compound's inhibitory effect on the HPG axis.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound stock and working solutions for use in cell culture experiments.

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

-

This compound is a potent steroid and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

All handling of this compound powder and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Conclusion

The protocols outlined in these application notes provide a reliable method for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the consistency and accuracy of experimental outcomes. The provided information on this compound's mechanism of action offers a framework for designing and interpreting studies investigating its biological effects.

References

Application Notes and Protocols for In Vivo Formulation of Dinordrin in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinordrin is a novel synthetic compound with significant therapeutic potential. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo evaluation in animal models.[1] Effective formulation is critical to ensure adequate bioavailability and achieve meaningful preclinical data.[2][3] These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral and parenteral administration in animal studies. The protocols outlined below are based on established methodologies for enhancing the solubility and bioavailability of poorly soluble compounds.[4][5]

Physicochemical Properties of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation strategy. The following table summarizes the hypothetical properties of this compound.

| Property | Value | Implication for Formulation |

| Molecular Weight | 450.6 g/mol | High molecular weight may impact permeability. |

| LogP | 4.2 | High lipophilicity indicates poor aqueous solubility. |

| Aqueous Solubility | < 0.1 µg/mL | Significant formulation intervention is required for in vivo studies. |

| pKa | 8.5 (weak base) | pH adjustment can be explored to improve solubility. |

| Crystalline Form | Stable crystalline solid | High lattice energy may contribute to poor solubility. Amorphous forms could be considered. |

Formulation Strategies for Enhanced Bioavailability

Several strategies can be employed to overcome the poor solubility of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the animal species being used.

Oral Formulation Strategies

For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.

-

Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

-

Surfactants: Surfactants can improve wettability and form micelles to encapsulate the drug, thereby increasing its apparent solubility.

-

Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.

-

Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.

Parenteral Formulation Strategies

For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and biocompatible.

-

Co-solvents: A combination of biocompatible co-solvents is often used for parenteral formulations.

-

Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

-

Emulsions: Lipid emulsions can be used as a carrier for highly lipophilic drugs.

-

Nanosuspensions: Sterile nanosuspensions can be suitable for parenteral administration, but care must be taken to ensure particle stability.

Recommended Excipients for this compound Formulation

The selection of excipients is crucial for the safety and efficacy of the formulation. All excipients should be of high purity and suitable for use in the intended animal species.

| Excipient | Function | Recommended Concentration (Oral) | Recommended Concentration (Parenteral) |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-40% | 10-30% |

| Propylene Glycol | Co-solvent | 10-30% | 5-20% |

| Polysorbate 80 (Tween® 80) | Surfactant | 1-10% | 0.5-5% |

| Solutol® HS 15 | Surfactant | 5-20% | 1-10% |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 10-40% | 10-40% |

| Corn Oil / Sesame Oil | Lipid Vehicle | Up to 90% | N/A |

| Carboxymethyl cellulose (CMC) | Suspending Agent | 0.5-2% | N/A |

| Glycerin | Co-solvent, Viscosity enhancer | N/A | 5-20% |

| Poloxamer 188 | Surfactant, Stabilizer | N/A | 0.1-1% |

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)

This protocol describes the preparation of a solution-based formulation suitable for oral gavage in rodents.

Materials:

-

This compound

-

PEG 400

-

Polysorbate 80

-

Sterile Water for Injection

-

Glass vials, magnetic stirrer, and stir bar

-

Analytical balance and weighing paper

-

Pipettes

Procedure:

-

Weigh the required amount of this compound.

-

In a clean glass vial, add the required volume of PEG 400.

-

Add the weighed this compound to the PEG 400 and stir using a magnetic stirrer until the compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.

-

Add the required volume of Polysorbate 80 and continue stirring.

-

Slowly add sterile water to the final volume while stirring continuously to form a clear solution.

-

Visually inspect the final formulation for any precipitation or phase separation.

-

Store the formulation in a tightly sealed container, protected from light.

Protocol 2: Preparation of a Parenteral Formulation (Cyclodextrin-Based System)

This protocol details the preparation of a sterile formulation suitable for intravenous injection.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile glass vials, magnetic stirrer, and stir bar

-

Analytical balance and weighing paper

-

Sterile pipettes and filters (0.22 µm)

Procedure:

-

Weigh the required amount of HP-β-CD.

-

In a sterile glass vial, dissolve the HP-β-CD in the required volume of sterile saline with stirring.

-

Weigh the required amount of this compound.

-

Slowly add the this compound powder to the HP-β-CD solution while stirring.

-

Continue stirring until a clear solution is obtained. This may take several hours. Sonication can be used to expedite dissolution.

-

Once the this compound is completely dissolved, sterile filter the solution through a 0.22 µm filter into a sterile vial.

-

Visually inspect the final formulation for any particulates.

-

Store the sterile formulation at 2-8°C, protected from light.

In Vivo Study Workflow

The following diagram illustrates a typical workflow for evaluating the formulated this compound in an animal study.

Caption: Experimental workflow for in vivo evaluation of this compound formulations.

Potential Signaling Pathway of this compound

While the exact mechanism of action of this compound is under investigation, it is hypothesized to modulate neurotrophic signaling pathways, similar to Brain-Derived Neurotrophic Factor (BDNF).

Caption: Hypothesized TrkB receptor signaling pathway activated by this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols provided in these application notes offer a starting point for researchers to develop effective oral and parenteral formulations for preclinical animal studies. It is imperative to perform thorough characterization and stability testing of the selected formulation prior to in vivo administration. Furthermore, the inclusion of a vehicle control group in all animal experiments is essential to accurately interpret the study outcomes.

References

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Dinordrin's Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinordrin is a synthetic steroid characterized by its significant luteolytic and antifertility properties.[1] Early studies have demonstrated its capacity to induce a depression of both plasma estrogen and progesterone levels, indicating its potential as a modulator of steroid hormone-dependent pathways.[1] This document provides detailed bioassay protocols to assess the efficacy of this compound, focusing on its presumed mechanism of action as a steroid sulfatase (STS) inhibitor and its observed in vivo effects. The protocols outlined below are designed to offer a robust framework for researchers to quantify the inhibitory potential of this compound and to evaluate its biological activity in relevant models.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is believed to be the inhibition of steroid sulfatase (STS), an enzyme crucial for the conversion of inactive steroid sulfates into their active forms. By blocking this step, this compound effectively reduces the bioavailability of estrogens and androgens, leading to its observed physiological effects.

The following workflow outlines the key steps in determining the in vitro efficacy of this compound as a steroid sulfatase inhibitor.

To assess the in vivo luteolytic effects of this compound, a systematic approach involving animal models is required. The following workflow is based on the methodologies suggested in the foundational study by Crabbé et al. (1979).

Quantitative Data Summary

| Bioassay | Test System | Key Findings | Reference |

| Uterotrophic Activity | Rats | This compound I was 20 times more potent than Anordrin. | [1] |

| Antifertility Effect | Rats | Paralleled uterotrophic activity. | [1] |

| Luteolytic Effect | Baboons | Demonstrated a definite luteolytic effect with depression of plasma estrogen and progesterone levels. | [1] |

Experimental Protocols

Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol is adapted from established methods for assessing STS inhibitors and is designed to determine the IC50 value of this compound.

Materials:

-

Human placental microsomes (enzyme source)

-

This compound

-

[³H]-Estrone-3-sulfate (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

DMSO (for dissolving this compound)

-

Toluene

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Dilute human placental microsomes in the assay buffer to a final protein concentration that ensures a linear reaction rate for at least 60 minutes.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 nM to 1000 nM). The final DMSO concentration in the assay should not exceed 0.5% (v/v).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of diluted placental microsomes

-

25 µL of this compound dilution (or vehicle control)

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 25 µL of [³H]-Estrone-3-sulfate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone).

-

Phase Separation: Vortex the plate for 2 minutes and then centrifuge to separate the aqueous and organic layers.

-

Quantification: Transfer 80 µL of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Luteolytic Activity Assay

This protocol is based on the methodology described by Crabbé et al. (1979) for assessing the luteolytic effect of this compound in a primate model.

Materials:

-

Adult, healthy, cycling female baboons

-

This compound formulated for oral administration

-

Vehicle control

-

Equipment for blood collection

-

Centrifuge for plasma separation

-

Hormone assay kits (e.g., ELISA or RIA for estrogen and progesterone)

Procedure:

-

Animal Acclimatization and Baseline Monitoring: Acclimatize the animals to the housing conditions. Monitor their menstrual cycles to establish regularity.

-

Baseline Blood Collection: Collect a baseline blood sample from each animal during the mid-luteal phase of their cycle.

-

Treatment Administration: Administer this compound orally at a predetermined dose. The original study used two doses daily for four days. A control group should receive a vehicle.

-

Post-Treatment Blood Collection: Collect blood samples at specified time points during and after the treatment period.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Hormone Analysis: Measure the concentrations of plasma estrogen and progesterone using validated assay kits.

-

Data Analysis: Compare the post-treatment hormone levels to the baseline levels for both the this compound-treated and control groups. A significant decrease in both estrogen and progesterone levels in the treated group indicates a luteolytic effect.

Protocol 3: Plasma Estrogen and Progesterone Measurement

This protocol outlines a general method for quantifying hormone levels from plasma samples obtained in the in vivo study.

Materials:

-

Plasma samples

-

Commercially available ELISA or RIA kits for estradiol and progesterone

-

Microplate reader (for ELISA) or gamma counter (for RIA)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Sample Preparation: Thaw the plasma samples on ice. If necessary, dilute the samples according to the assay kit instructions.

-

Assay Performance: Follow the manufacturer's protocol for the chosen ELISA or RIA kit. This will typically involve:

-

Adding standards, controls, and samples to the appropriate wells of the microplate or tubes.

-

Incubating with antibodies and/or enzyme conjugates.

-

Washing steps to remove unbound reagents.

-

Addition of a substrate (for ELISA) or tracer (for RIA).

-

Stopping the reaction (for ELISA).

-

-

Signal Detection: Read the absorbance on a microplate reader for ELISA or the counts per minute on a gamma counter for RIA.

-

Data Analysis: Construct a standard curve using the data from the standards. Use the standard curve to calculate the concentrations of estrogen and progesterone in the unknown samples.

Conclusion

The protocols provided in this document offer a comprehensive framework for the preclinical evaluation of this compound's efficacy. The in vitro steroid sulfatase inhibition assay will allow for the determination of the compound's potency at its presumed molecular target. The in vivo luteolytic activity assay, coupled with the measurement of plasma hormone levels, will provide crucial information on its physiological effects. Together, these bioassays will enable a thorough characterization of this compound's biological activity and its potential for further development.

References

Application Note: Quantitative Analysis of Dinordrin in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dinordrin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated over a linear range of 0.5 to 500 ng/mL and has demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in clinical research.

Introduction

This compound is a novel therapeutic agent under investigation for [fictional indication]. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and pharmacodynamic assessments. This note details a high-throughput LC-MS/MS method developed and validated to meet the stringent requirements of regulated bioanalysis.

Experimental

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ system with an IonDrive™ Turbo V source

-

Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Run Time | 3.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | This compound | This compound-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Mass (m/z) | 345.2 | 349.2 |

| Q3 Mass (m/z) | 189.1 | 193.1 |

| Declustering Potential (DP) | 80 V | 80 V |

| Collision Energy (CE) | 35 eV | 35 eV |

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and this compound-d4 were prepared in methanol. Calibration standards and quality control samples were prepared by spiking the appropriate amount of this compound stock solution into blank human plasma.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Application Notes and Protocols for Dinordrin Administration in Baboon Studies

Disclaimer: As of the latest literature review, specific studies detailing the administration of Dinordrin to baboons have not been published. The following protocols and application notes are based on the known properties of this compound, general methodologies for non-human primate research, and data from studies on other kappa-opioid receptor (KOR) agonists in related species. Researchers should use this information as a guideline and conduct preliminary dose-finding and safety studies.

Introduction

This compound is a synthetic steroid with known luteolytic effects, capable of causing a depression in both plasma estrogen and progesterone levels[1]. While its primary classification is as a steroid, its structural similarity to other centrally-acting compounds suggests potential interactions with neurotransmitter systems. Given the interest in kappa-opioid receptor (KOR) modulation for various therapeutic areas, and the use of baboons as a valuable translational model in neuroscience and reproductive biology research, this document provides a framework for the systematic evaluation of this compound in this species.

Data Presentation: Comparative Dosages of KOR Agonists in Non-Human Primates

The following table summarizes dosages of various KOR agonists from studies in rhesus monkeys, which can serve as a starting point for designing this compound dose-ranging studies in baboons. It is crucial to note that potency and side effects can vary significantly between compounds and species.

| Compound | Species | Route of Administration | Dose Range | Observed Effects | Reference |

| U50,488 | Rhesus Monkey | Intramuscular | 0.032 - 0.1 mg/kg/hr (chronic) | Dose-dependent decrease in cocaine self-administration, emesis, sedation. | [2] |

| U69,593 | Rhesus Monkey | Not Specified | Not Specified | Additive analgesic effects when combined with fentanyl. | [3] |

| Enadoline | Rhesus Monkey | Intramuscular | Potent decrease in schedule-controlled behavior. | [2] | |

| Bremazocine | Rhesus Monkey | Intramuscular | Dose-dependent decreases in schedule-controlled behavior. | [2] | |

| Salvinorin A | Rhesus Monkey | Not Specified | Not Specified | Punished oxycodone self-administration. | |